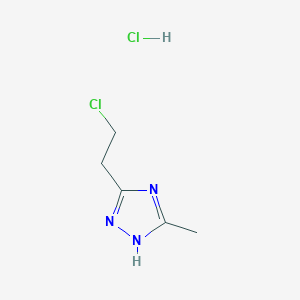
3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione, also known as FPTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPTT belongs to the class of thiadiazinane-2-thione derivatives, which have been reported to exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.
科学的研究の応用
Cross-Coupling Reactions and Aromatic Sulfide Synthesis Research on aromatic sulfides highlights the utility of cross-coupling reactions involving sulfur sources and halide substrates. A study by Qiao, Wei, and Jiang (2014) demonstrated the palladium-catalyzed cross-coupling of various aryl and alkyl halides with sodium thiosulfate to synthesize aromatic thioethers, including derivatives with furan and pyridine components. This method, leveraging the environmentally friendly sodium thiosulfate, presents a novel approach to constructing C-S bonds without using thiols or thiophenols, marking a significant advancement in the synthesis of sulfur-containing aromatic compounds (Qiao, Wei, & Jiang, 2014).
Electrosynthesis and Optoelectronic Properties Liu et al. (2016) explored the electrosynthesis of furan and pyridinechalcogenodiazole-based π-conjugated systems using a donor-acceptor approach. Their work involved synthesizing novel monomers and polymers, followed by an examination of their optoelectronic properties, including intramolecular charge transfer, optical and electrochemical behaviors, and electrochromic performance. This research provides insights into the development of materials with potential applications in electronics and photonics, underscoring the importance of the structural components derived from furan and pyridine in tuning electronic properties (Liu et al., 2016).
Synthetic Strategies for Heterocyclic Compounds El-Essawy and Rady (2011) focused on the synthesis of heterocyclic compounds, including triazoles, oxadiazoles, and thiadiazoles, based on N-(furan-2-ylmethylidene) derivatives. Their work outlines a versatile synthetic pathway that enables the creation of a variety of heterocyclic structures, offering valuable methodologies for the development of pharmaceuticals and agrochemicals. This study exemplifies the strategic use of furan derivatives in constructing complex heterocyclic frameworks (El-Essawy & Rady, 2011).
Anion Recognition and Sensor Development Sessler et al. (2003) contributed to the field of anion recognition by developing new pyrrolic receptors based on calix[2]bipyrrole[2]furan and calix[2]bipyrrole[2]thiophene. These receptors exhibited a selective affinity for carboxylate anions over spherical anions, demonstrating potential applications in sensor technology and anion-targeted therapeutic strategies. The incorporation of furan and thiophene moieties into the receptor design plays a crucial role in modulating selectivity and binding affinity (Sessler, An, Cho, & Lynch, 2003).
特性
IUPAC Name |
3-(furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS2/c19-14-17(9-13-5-3-7-18-13)10-16(11-20-14)8-12-4-1-2-6-15-12/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDINDQCBKGHLFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CSC(=S)N1CC2=CC=CO2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

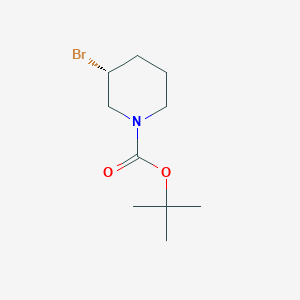
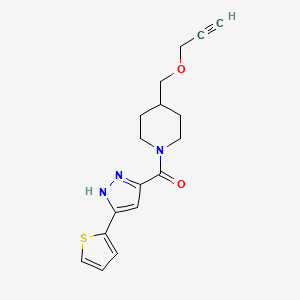
![2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one](/img/structure/B2777858.png)
![N-(3,4-dimethoxyphenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2777859.png)
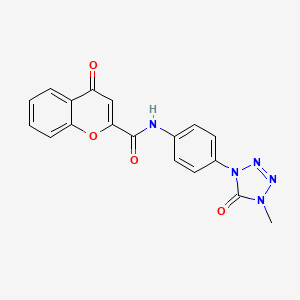
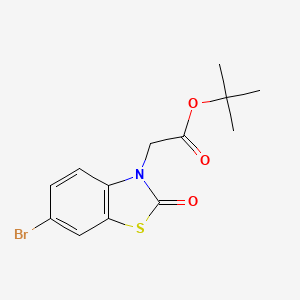
![(E)-3-(2-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2777864.png)


![[4-(1-Adamantyliminomethyl)phenyl] 2-fluorobenzoate](/img/structure/B2777867.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2777868.png)
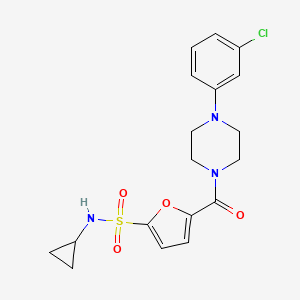
![1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2777871.png)
